molecular formula C17H22BrN3O3 B11115238 2-(2-bromo-4-methylphenoxy)-N'-[(2E)-4-oxo-4-(pyrrolidin-1-yl)butan-2-ylidene]acetohydrazide

2-(2-bromo-4-methylphenoxy)-N'-[(2E)-4-oxo-4-(pyrrolidin-1-yl)butan-2-ylidene]acetohydrazide

Cat. No.: B11115238
M. Wt: 396.3 g/mol
InChI Key: QYEWKIMJUOFOJZ-CPNJWEJPSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N’-[(2E)-4-oxo-4-(pyrrolidin-1-yl)butan-2-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a brominated phenoxy group, a pyrrolidinyl moiety, and an acetohydrazide linkage, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N’-[(2E)-4-oxo-4-(pyrrolidin-1-yl)butan-2-ylidene]acetohydrazide typically involves multiple steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce the bromine atom at the 2-position.

    Etherification: The brominated phenol is then reacted with 2-chloroacetohydrazide to form the phenoxyacetohydrazide intermediate.

    Condensation: The intermediate is further reacted with 4-oxo-4-(pyrrolidin-1-yl)butanal under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N’-[(2E)-4-oxo-4-(pyrrolidin-1-yl)butan-2-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of substituted phenoxy compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N’-[(2E)-4-oxo-4-(pyrrolidin-1-yl)butan-2-ylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s hydrazide linkage and pyrrolidinyl moiety may allow it to interact with enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-methylphenoxy)acetohydrazide: Shares the phenoxyacetohydrazide core but lacks the pyrrolidinyl moiety.

    2-(2-bromo-4-methylphenoxy)ethylamine: Similar phenoxy group but with an ethylamine linkage instead of an acetohydrazide.

    2-(2-bromo-4-methylphenoxy)benzoic acid: Contains a benzoic acid group instead of the acetohydrazide linkage.

Uniqueness

The uniqueness of 2-(2-bromo-4-methylphenoxy)-N’-[(2E)-4-oxo-4-(pyrrolidin-1-yl)butan-2-ylidene]acetohydrazide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the pyrrolidinyl moiety, in particular, distinguishes it from other similar compounds and may contribute to its potential biological activity.

Properties

Molecular Formula

C17H22BrN3O3

Molecular Weight

396.3 g/mol

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-[(E)-(4-oxo-4-pyrrolidin-1-ylbutan-2-ylidene)amino]acetamide

InChI

InChI=1S/C17H22BrN3O3/c1-12-5-6-15(14(18)9-12)24-11-16(22)20-19-13(2)10-17(23)21-7-3-4-8-21/h5-6,9H,3-4,7-8,10-11H2,1-2H3,(H,20,22)/b19-13+

InChI Key

QYEWKIMJUOFOJZ-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)N2CCCC2)Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)N2CCCC2)Br

Origin of Product

United States

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